molecular formula C21H39N5O8 B13764372 6'-N-Acetylsisomicin CAS No. 53759-83-4

6'-N-Acetylsisomicin

Cat. No.: B13764372
CAS No.: 53759-83-4
M. Wt: 489.6 g/mol
InChI Key: MPHWRXDRITYEGT-UHFFFAOYSA-N
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Description

6’-N-Acetylsisomicin is a derivative of the aminoglycoside antibiotic sisomicin. Aminoglycosides are known for their broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The acetylation at the 6’ position of sisomicin enhances its stability and modifies its pharmacokinetic properties, making it a valuable compound in the field of antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-N-Acetylsisomicin typically involves the acetylation of sisomicin. One common method is the use of acetyl-CoA as the acetyl donor in the presence of the enzyme aminoglycoside acetyltransferase . This enzymatic reaction is highly specific and efficient, leading to the selective acetylation at the 6’ position.

Industrial Production Methods

Industrial production of 6’-N-Acetylsisomicin follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that produce sisomicin, followed by the enzymatic acetylation using acetyl-CoA and aminoglycoside acetyltransferase. The product is then purified through various chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

6’-N-Acetylsisomicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acetylated, oxidized, and reduced derivatives of 6’-N-Acetylsisomicin. These derivatives can have different antibacterial activities and pharmacokinetic properties .

Scientific Research Applications

6’-N-Acetylsisomicin has a wide range of applications in scientific research:

Mechanism of Action

6’-N-Acetylsisomicin exerts its antibacterial effects by binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This binding promotes mistranslation and the elimination of proofreading, ultimately resulting in bacterial cell death. The acetylation at the 6’ position enhances its stability and reduces its susceptibility to enzymatic degradation by bacterial acetyltransferases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-N-Acetylsisomicin is unique due to its specific acetylation at the 6’ position, which enhances its stability and modifies its pharmacokinetic properties. This modification makes it less susceptible to bacterial resistance mechanisms compared to its parent compound, sisomicin .

Properties

CAS No.

53759-83-4

Molecular Formula

C21H39N5O8

Molecular Weight

489.6 g/mol

IUPAC Name

N-[[3-amino-2-[6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-hydroxy-3-methyl-4-(methylamino)oxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-yl]methyl]acetamide

InChI

InChI=1S/C21H39N5O8/c1-9(27)26-7-10-4-5-11(22)19(32-10)34-21(2)8-31-20(16(30)18(21)25-3)33-17-13(24)6-12(23)14(28)15(17)29/h4,11-20,25,28-30H,5-8,22-24H2,1-3H3,(H,26,27)

InChI Key

MPHWRXDRITYEGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CCC(C(O1)OC2(COC(C(C2NC)O)OC3C(CC(C(C3O)O)N)N)C)N

Origin of Product

United States

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